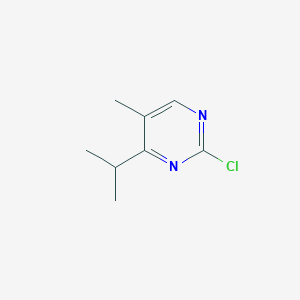

2-Chloro-4-isopropyl-5-methylpyrimidine

Descripción general

Descripción

2-Chloro-4-isopropyl-5-methylpyrimidine is an organic compound with the molecular formula C8H11N2Cl. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thi

Actividad Biológica

2-Chloro-4-isopropyl-5-methylpyrimidine is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzyme activities critical for microbial growth.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Observed | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Interference with protein synthesis |

| Candida albicans | Antifungal activity | Inhibition of ergosterol biosynthesis |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, these compounds can alleviate inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound helps in optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly influence its potency and selectivity against various targets.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Cl, Isopropyl, Methyl | Antimicrobial | 15 |

| 4-Chloro-6-isopropyl-5-methylpyrimidine | Cl, Isopropyl | Moderate antifungal | 25 |

| 6-Methylpyrimidin-4(3H)-one | Methyl | Weak antibacterial | >50 |

Case Studies

- Antimicrobial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant Staphylococcus aureus strains. This synergy suggests potential for developing new therapeutic strategies against antibiotic-resistant infections .

- Fungal Inhibition : Research highlighted the antifungal activity of this compound against Candida species, showing significant inhibition of biofilm formation, which is critical in chronic infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiviral Applications

Pyrimidine derivatives, including 2-Chloro-4-isopropyl-5-methylpyrimidine, are studied for their potential antimicrobial and antiviral properties. Research indicates that compounds within this class can inhibit the growth of various pathogens, including bacteria and viruses. For instance, derivatives have shown promise in inhibiting viral replication pathways, making them candidates for antiviral drug development.

Cancer Therapeutics

The compound serves as an intermediate in synthesizing anticancer agents. Its derivatives have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways. Specifically, it has been linked to the development of inhibitors targeting ERK2 kinase, a key player in cancer progression .

Agrochemicals

Herbicide Development

this compound is utilized in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed growth in agricultural settings. The compound's ability to interact with plant metabolic pathways makes it effective as a selective herbicide .

Insecticides

The compound is also being explored for its potential use in developing insecticides. Its structural properties allow it to target specific insect enzymes, providing a means to manage pest populations while minimizing environmental impact.

Organic Synthesis

Intermediate for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing various organic compounds. Its reactivity allows chemists to modify its structure further, leading to the creation of novel materials with tailored properties for specific applications.

Case Studies

Propiedades

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFEWDDNILWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.